molecular formula C12H15N3O3 B1497106 4-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate

4-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate

Cat. No.: B1497106
M. Wt: 249.27 g/mol
InChI Key: FCJBZRJUGDJGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl 2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C12H15N3O3 and its molecular weight is 249.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

(5-methyl-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazin-6-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C12H15N3O3/c1-7-8(18-11(17)12(2,3)4)5-15-9(7)10(16)13-6-14-15/h5-6H,1-4H3,(H,13,14,16)

InChI Key

FCJBZRJUGDJGRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC=NN2C=C1OC(=O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2.9 kg 6-hydroxy-5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one, 4.6 kg of diisopropylethylamine and 17.0 kg of THF was cooled to 0–10° C., then treated with 2.6 kg pivaloyl chloride at a rate to maintain the temperature<20° C. The mixture was stirred until the reaction was complete by HPLC, then 17.8 kg of toluene was added, followed by 20.6 kg of 15% aqueous potassium dihydrogen phosphate solution. The phases were separated and the organic was washed with 10.2 kg water. The organic phase was filtered, then distilled under vacuum with a maximum temperature of 65° C. Additional toluene can be added and distillation continued until the concentration of THF was <8%, and the total reactor volume was reduced to 31 L. The resulting slurry was cooled to 20–25° C. and treated with 20.3 kg heptane over 1.5 h. The slurry was cooled to 0–5° C. and held for 1 h, then the solid was collected by filtration and dried to yield 4.0 kg of 2,2-dimethyl-propionic acid 5-methyl-4-oxo-3,4-dihydro-pyrrolo[2,1-f][1,2,4]triazin-6-yl ester with a purity of 95-99%.
Quantity
2.9 kg
Type
reactant
Reaction Step One
Quantity
4.6 kg
Type
reactant
Reaction Step One
Name
Quantity
17 kg
Type
solvent
Reaction Step One
Quantity
2.6 kg
Type
reactant
Reaction Step Two
Name
potassium dihydrogen phosphate
Quantity
20.6 kg
Type
reactant
Reaction Step Three
Quantity
17.8 kg
Type
solvent
Reaction Step Four

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